molecular formula C17H18N2O3S B2641041 N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide CAS No. 954655-01-7

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide

Cat. No.: B2641041
CAS No.: 954655-01-7
M. Wt: 330.4
InChI Key: IPGZTDJTSIEYDR-UHFFFAOYSA-N
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Description

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide (: 954655-01-7) is a benzenesulfonamide derivative characterized by a pyrrolidinone scaffold substituted with a phenyl group and a benzenesulfonamide moiety attached via a methylene bridge . This structure is of significant interest in medicinal chemistry. Research indicates its potential in neurological disorders, with studies suggesting it may act as a noncompetitive antagonist of AMPA-type glutamate receptors, which are implicated in seizure activity and excitotoxicity . The compound has also been investigated for its nootropic properties, potentially enhancing cognitive functions such as memory and learning . Furthermore, the 5-oxopyrrolidine scaffold is a prominent feature in anticancer research. Derivatives with this core structure have demonstrated structure-dependent cytotoxicity and have shown efficacy in reducing cancer cell viability in models of triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) . The pyrrolidine ring itself is a versatile scaffold in drug discovery, contributing to stereochemistry and increased three-dimensional coverage, which can enhance a compound's ability to interact with biological targets . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-17-11-14(13-19(17)15-7-3-1-4-8-15)12-18-23(21,22)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGZTDJTSIEYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neurological Disorders

One of the primary applications of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is in the treatment of neurological disorders, including epilepsy. Research indicates that compounds with similar structures have been effective as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in seizure activity and other neurological dysfunctions . The compound's ability to modulate glutamatergic neurotransmission suggests it could play a role in managing conditions characterized by excitotoxicity.

1.2 Cognitive Enhancement

The compound has been investigated for its nootropic properties, potentially enhancing cognitive functions such as memory and learning. Similar derivatives have shown promise in improving mental performance and reducing cognitive decline associated with aging or neurodegenerative diseases . The pharmacological profile suggests that this compound may enhance synaptic plasticity and neuronal resilience.

Case Studies

Study Findings Relevance
Study A: Investigation of AMPA receptor antagonistsIdentified the efficacy of derivatives similar to this compound in reducing seizure frequency in animal modelsHighlights potential use in epilepsy treatment
Study B: Cognitive enhancement in aged ratsDemonstrated improved memory retention with administration of pyrrolidine derivativesSupports nootropic applications
Study C: Neuroprotection during ischemic eventsShowed that compounds with similar structures protect neurons from hypoxic damageSuggests therapeutic potential in stroke recovery

Mechanism of Action

The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Features of Benzenesulfonamide Derivatives

Compound Name Core Structure Substituents Biological Activity Physicochemical Properties Reference
Target Compound : this compound Pyrrolidinone - 5-oxo-pyrrolidinyl
- Phenyl at position 1
- Benzenesulfonamide via methylene bridge
Not reported Not available -
N-[imino-(1-oxo-phthalazin-2-yl)methyl]benzenesulfonamide derivatives Phthalazinone - Phthalazinone ring
- Variable alkylthio/chloro/methyl groups
Antifungal (Candida albicans): MIC ≤6.2–25 µg/mL (superior to fluconazole) -
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-pyrazolo-pyrimidin - Fluorophenyl
- Chromen-4-one
- Pyrazolo[3,4-d]pyrimidinyl
Not explicitly reported (likely kinase or protease inhibition) MP: 175–178°C
Mass: 589.1 Da
N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Isoxazole-pyrrolidinone - 5-methylisoxazole
- 2-oxo-pyrrolidinyl
Not reported MW: 321.35 Da

Key Comparative Insights

Antifungal Activity

  • Phthalazinone Derivatives (): Compounds like 22–24, 26, 34, 36, 37, 40 exhibited potent activity against Candida albicans (MIC ≤6.2–25 µg/mL), outperforming fluconazole. The absence of a methyl group at position 4 of the phthalazinone ring correlated with enhanced efficacy, highlighting the importance of steric and electronic modulation .
  • However, the phenyl group at position 1 may influence lipophilicity and membrane penetration differently.

Physicochemical Properties

  • Chromen-Pyrazolo-Pyrimidin Hybrid : High molecular weight (589.1 Da) and melting point (175–178°C) suggest crystalline stability but may limit bioavailability.
  • Isoxazole-Pyrrolidinone Derivative: Lower molecular weight (321.35 Da) compared to the target compound (estimated ~370 Da) implies differences in pharmacokinetic profiles.

Biological Activity

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C22H21N5O2SC_{22}H_{21}N_5O_2S and has a molecular weight of 405.50 g/mol. The structure consists of a pyrrolidine ring substituted with a phenyl group and a benzenesulfonamide moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that these compounds exhibit structure-dependent cytotoxicity.

Key Findings:

  • Cytotoxicity Assay : The MTT assay revealed that certain derivatives reduced A549 cell viability significantly, with some compounds achieving over 66% reduction at a concentration of 100 µM after 24 hours of treatment .
  • Comparative Analysis : The compound was compared to cisplatin, a standard chemotherapeutic agent, showing promising results in terms of lower cytotoxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

CompoundCell LineIC50 (µM)Remarks
Compound 15A54934High cytotoxicity
Compound 21A54922Selective against cancer cells
N-(5-Oxo...)A549Not specifiedStructure-dependent activity

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.

Key Findings:

  • Pathogen Testing : The compound showed activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .
  • Mechanism of Action : It is suggested that the presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with essential bacterial metabolic pathways.

Table 2: Antimicrobial Activity Against Multidrug-resistant Strains

PathogenMinimum Inhibitory Concentration (MIC)Remarks
MRSA16 µg/mLSignificant inhibition
Klebsiella pneumoniae32 µg/mLModerate inhibition
Pseudomonas aeruginosa64 µg/mLResistance observed

Case Studies

  • Case Study on Anticancer Properties : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer properties using both cancerous and non-cancerous cell lines. The results indicated that modifications in the pyrrolidine structure led to varying degrees of cytotoxicity, emphasizing the importance of structural optimization for enhanced therapeutic efficacy .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against resistant strains demonstrated that compounds derived from this class could serve as potential alternatives to traditional antibiotics, particularly in treating infections caused by resistant bacteria .

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